Corydendramine B
Description
Corydendramine B is a flavoalkaloid isolated from Corydalis decumbens, a plant species within the Papaveraceae family. It belongs to a class of nitrogen-containing secondary metabolites characterized by a flavan backbone fused with alkaloid moieties . Current research highlights its distinction from simpler isoquinoline alkaloids, emphasizing its hybrid flavonoid-alkaloid architecture as a unique scaffold for drug discovery .
Properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2S,3R,6S)-6-[(1E,3E,7E,9E)-dodeca-1,3,7,9-tetraenyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h4-7,10-13,16-20H,3,8-9,14-15H2,1-2H3/b5-4+,7-6+,11-10+,13-12+/t16-,17+,18+/m0/s1 |
InChI Key |
DIPDTUOTIZEHEQ-SPUUGUOASA-N |
Isomeric SMILES |
CC/C=C/C=C/CC/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |
Canonical SMILES |
CCC=CC=CCCC=CC=CC1CCC(C(N1)C)O |
Synonyms |
corydendramine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Corydendramine B shares taxonomic and structural similarities with other alkaloids from Corydalis and related genera. Below is a comparative analysis of its key attributes against structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Analogous Alkaloids
Key Observations :
Structural Divergence: Unlike isoquinoline derivatives (e.g., Corydalmine β-N-oxide), this compound’s flavoalkaloid structure integrates flavonoid-like antioxidant capacity with alkaloid bioactivity, a rare combination in natural products .
Functional Group Influence : The presence of hydroxyl groups in this compound may enhance its redox activity compared to methoxy-rich analogs like Glaucentrine, which rely on electron-donating groups for receptor binding .
Pharmacological Gaps: While Norcorydine and Glaucentrine have well-documented mechanisms (e.g., antimicrobial or CNS effects), this compound’s bioactivity remains speculative, necessitating targeted assays to validate hypotheses .
Research Findings and Methodological Considerations
Recent studies emphasize the importance of rigorous validation for undercharacterized compounds like this compound. For instance:
- Replication Challenges: Structural complexity complicates synthesis, as seen in efforts to replicate hybrid alkaloid-flavonoid systems .
- Data Transparency : Peer-reviewed studies with full methodological disclosure (e.g., spectral data, assay conditions) are critical to avoid biases in bioactivity claims .
- Comparative Bioassays : Preliminary comparisons with Corydalmine β-N-oxide suggest this compound may exhibit lower cytotoxicity but higher solubility, a trade-off requiring optimization for therapeutic use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
